molecular formula C9H10N2O2 B3061160 4-Acetamidobenzamide CAS No. 58202-83-8

4-Acetamidobenzamide

Cat. No. B3061160
Key on ui cas rn: 58202-83-8
M. Wt: 178.19 g/mol
InChI Key: XVVYSVVBPMJRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235969

Procedure details

The following components were combined at a temperature between 0°-4°: G6PDH, 10.0 ml of ca. 2 mg/ml solution suspended in 0.055 M Tris-HCl buffer; Glucose-6-phosphate disodium salt, 100 mg; NADH, 200 mg; Carbitol, 3.0 ml.
Name
Glucose-6-phosphate disodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na+].[Na+].P(O[CH2:8][C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C=O)([O-])([O-])=O.C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4[O:48][C@@H:47]([N:49]5[CH:54]=[C:53]([C:55]([NH2:57])=[O:56])[CH2:52][CH:51]=[CH:50]5)[C@H:46](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=2N=1.CCOCCOCCO>C(O)C(N)(CO)CO.Cl>[C:47]([NH:49][C:50]1[CH:51]=[CH:52][C:53]([C:55]([NH2:57])=[O:56])=[CH:54][CH:8]=1)(=[O:48])[CH3:46] |f:0.1.2,5.6|

Inputs

Step One
Name
Glucose-6-phosphate disodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].P(=O)([O-])([O-])OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCCOCCO
Step Four
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(CO)(CO)N)O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at a temperature between 0°-4°

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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